ETHYL 2-{3-HYDROXY-4-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-2-OXO-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-1-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
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Overview
Description
Ethyl 2-[3-[4-(allyloxy)-3-methylbenzoyl]-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{3-HYDROXY-4-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-2-OXO-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-1-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through various chemical reactions such as condensation, cyclization, and esterification .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-[4-(allyloxy)-3-methylbenzoyl]-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Ethyl 2-[3-[4-(allyloxy)-3-methylbenzoyl]-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a biochemical probe or a precursor for biologically active compounds.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes
Mechanism of Action
The mechanism by which ETHYL 2-{3-HYDROXY-4-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-2-OXO-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-1-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and pyrrole derivatives, such as:
- 2-Allyloxyethanol
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid .
Uniqueness
What sets ETHYL 2-{3-HYDROXY-4-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-2-OXO-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-1-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C31H32N2O6S |
---|---|
Molecular Weight |
560.7g/mol |
IUPAC Name |
ethyl 2-[(4E)-4-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]-2,3-dioxo-5-(4-propan-2-ylphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C31H32N2O6S/c1-7-15-39-23-14-13-22(16-18(23)5)26(34)24-25(21-11-9-20(10-12-21)17(3)4)33(29(36)27(24)35)31-32-19(6)28(40-31)30(37)38-8-2/h7,9-14,16-17,25,34H,1,8,15H2,2-6H3/b26-24+ |
InChI Key |
QHLVFXKYCFTQGV-SHHOIMCASA-N |
SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC(=C(C=C3)OCC=C)C)O)C(=O)C2=O)C4=CC=C(C=C4)C(C)C)C |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC(=C(C=C3)OCC=C)C)\O)/C(=O)C2=O)C4=CC=C(C=C4)C(C)C)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC(=C(C=C3)OCC=C)C)O)C(=O)C2=O)C4=CC=C(C=C4)C(C)C)C |
Origin of Product |
United States |
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